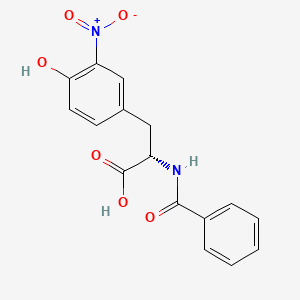

1-Nitrohydroxyphenyl-N-benzoylalanine

Description

Structure

3D Structure

Properties

CAS No. |

59921-69-6 |

|---|---|

Molecular Formula |

C16H14N2O6 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |

InChI Key |

CYNAPIVXKRLDER-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 1 Nitrohydroxyphenyl N Benzoylalanine

Established Synthetic Pathways for 1-Nitrohydroxyphenyl-N-benzoylalanine

The construction of the 1-Nitrohydroxyphenyl-N-benzoylalanine molecule relies on fundamental reactions in peptide and amino acid chemistry. The primary approaches involve the formation of an amide bond between a substituted benzoic acid and a correspondingly substituted phenylalanine derivative.

Coupling Reaction Strategies from Benzoic Acid Derivatives and Amino Acid Esters

A prevalent method for the synthesis of N-benzoyl amino acids involves the coupling of a benzoic acid derivative with an amino acid ester. rsc.orgscielo.org.mx This strategy is advantageous as it protects the carboxylic acid moiety of the amino acid, preventing self-polymerization and other side reactions. For the synthesis of 1-Nitrohydroxyphenyl-N-benzoylalanine, this would involve the reaction of a suitably substituted benzoic acid with an ester of 1-nitrohydroxyphenylalanine.

The reaction is typically facilitated by a peptide coupling reagent. A common choice is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often used in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a non-nucleophilic base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (CH2Cl2). rsc.orgscielo.org.mx The initial step involves the esterification of the amino acid, which can be achieved by reacting the amino acid with an alcohol in the presence of a catalyst like trimethylsilyl (B98337) chloride (TMSCl). rsc.orgscielo.org.mx

General Reaction Scheme:

Step 1: Esterification of the Amino Acid

1-Nitrohydroxyphenylalanine + Methanol (in the presence of TMSCl) → 1-Nitrohydroxyphenylalanine methyl ester

Step 2: Coupling Reaction

Benzoic Acid + 1-Nitrohydroxyphenylalanine methyl ester (in the presence of EDAC, DMAP, TEA in CH2Cl2) → 1-Nitrohydroxyphenyl-N-benzoylalanine methyl ester

Step 3: Saponification

1-Nitrohydroxyphenyl-N-benzoylalanine methyl ester + Base (e.g., NaOH) followed by acidification → 1-Nitrohydroxyphenyl-N-benzoylalanine

The specific substitution pattern of the nitro and hydroxyl groups on the phenyl ring of the phenylalanine moiety would be incorporated from the starting amino acid.

N-Acylation Approaches Utilizing Benzoic Anhydrides

An alternative and direct method for the N-acylation of amino acids is the use of benzoic anhydride (B1165640). rsc.orgscielo.org.mx This approach can be performed with the free amino acid, circumventing the need for esterification. The reaction is typically carried out by refluxing the amino acid with benzoic anhydride in a solvent like acetic acid. rsc.orgscielo.org.mx

This method offers a more direct route to the desired N-benzoyl amino acid, although the reaction conditions can sometimes be harsh and may not be suitable for sensitive substrates.

General Reaction Scheme:

1-Nitrohydroxyphenylalanine + Benzoic Anhydride (in acetic acid, reflux) → 1-Nitrohydroxyphenyl-N-benzoylalanine

Enantioselective Synthesis and Stereochemical Resolution Techniques for N-Benzoyl Alpha-Amino Acids

The biological activity of chiral molecules like 1-Nitrohydroxyphenyl-N-benzoylalanine is often dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure forms are of significant importance.

Biocatalytic Approaches Employing Fungal Biotransformation (e.g., Beauveria bassiana ATCC 7159) for Enantiomeric Enrichment

A highly effective method for the kinetic resolution of racemic N-benzoyl α-amino acids is through biotransformation using the fungus Beauveria bassiana ATCC 7159. researchgate.net This microorganism possesses an L-specific α-amino acid benzamidase, which enantioselectively hydrolyzes the N-benzoyl group from the L-enantiomer of the racemic mixture. researchgate.net This process leaves the D-N-benzoyl amino acid unreacted and in high enantiomeric excess. researchgate.net

The biotransformation is typically carried out by incubating the racemic N-benzoyl amino acid with a culture of Beauveria bassiana. The D-enantiomer can then be isolated from the reaction mixture. This method is advantageous due to its high enantioselectivity and environmentally benign reaction conditions.

Optimization of Enantiomeric Purity and Yield in Resolution Processes

The efficiency of the biocatalytic resolution can be influenced by several factors, including the substrate concentration, incubation time, and the specific strain of the microorganism used. To optimize the enantiomeric purity and yield of the desired D-N-benzoyl amino acid, these parameters must be carefully controlled.

For instance, the time course of the hydrolysis can be monitored to determine the optimal point to stop the reaction, maximizing the yield of the D-enantiomer while minimizing the presence of the unhydrolyzed L-enantiomer. The table below illustrates the typical outcomes of such a resolution process for various N-benzoyl amino acids using Beauveria bassiana ATCC 7159.

| (±)-N-Benzoyl α-amino acid substrate | D-N-Benzoyl α-amino acid product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Benzoyl-alanine | D-N-Benzoyl-alanine | 45 | >98 |

| N-Benzoyl-valine | D-N-Benzoyl-valine | 42 | >98 |

| N-Benzoyl-leucine | D-N-Benzoyl-leucine | 40 | >98 |

| N-Benzoyl-phenylalanine | D-N-Benzoyl-phenylalanine | 48 | >98 |

| N-Benzoyl-methionine | D-N-Benzoyl-methionine | 43 | >98 |

Rational Design and Synthesis of 1-Nitrohydroxyphenyl-N-benzoylalanine Analogs and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of 1-Nitrohydroxyphenyl-N-benzoylalanine, a series of analogs can be rationally designed and synthesized. These modifications can include altering the position and nature of the substituents on both the phenyl ring of the alanine (B10760859) moiety and the benzoyl group.

The synthesis of these analogs would follow the established synthetic pathways described in section 2.1. For example, to study the effect of the nitro group's position, one could start with different isomers of nitrophenylalanine. Similarly, to probe the importance of the hydroxyl group, analogs could be prepared from hydroxy- or methoxy-substituted phenylalanines. The benzoyl group can also be modified by using substituted benzoic acids in the coupling reaction.

The biological activity of these synthesized analogs would then be evaluated to determine how changes in the chemical structure affect their function. For instance, studies on other nitro-aromatic compounds have shown that the position of the nitro group can significantly impact mutagenic activity. nih.gov Similarly, the presence and position of hydroxyl and other substituents on benzoyl derivatives are known to influence their biological properties. nih.gov

The following table outlines a hypothetical set of analogs that could be synthesized to probe the SAR of 1-Nitrohydroxyphenyl-N-benzoylalanine.

| Analog | Modification on Phenylalanine Moiety | Modification on Benzoyl Moiety | Rationale for Synthesis |

|---|---|---|---|

| 2-Nitro-4-hydroxyphenyl-N-benzoylalanine | 2-Nitro, 4-Hydroxy | Unsubstituted | Investigate the effect of nitro group position. |

| 4-Nitro-2-hydroxyphenyl-N-benzoylalanine | 4-Nitro, 2-Hydroxy | Unsubstituted | Investigate the effect of nitro and hydroxyl group positions. |

| 3-Nitrophenyl-N-benzoylalanine | 3-Nitro | Unsubstituted | Assess the contribution of the hydroxyl group. |

| 4-Hydroxyphenyl-N-benzoylalanine | 4-Hydroxy | Unsubstituted | Assess the contribution of the nitro group. |

| 1-Nitrohydroxyphenyl-N-(4-chlorobenzoyl)alanine | 1-Nitro, Hydroxy (position undefined) | 4-Chloro | Evaluate the effect of electron-withdrawing groups on the benzoyl ring. |

| 1-Nitrohydroxyphenyl-N-(4-methoxybenzoyl)alanine | 1-Nitro, Hydroxy (position undefined) | 4-Methoxy | Evaluate the effect of electron-donating groups on the benzoyl ring. |

Systematic Modifications of the Benzamide (B126) Moiety to Influence Biological Activity

The benzamide moiety is a critical component for the biological activity of many phenylalanine derivatives. Modifications to this part of the molecule, particularly the benzoyl group, can significantly alter properties such as photoreactivity and target binding. Research into related compounds, such as p-benzoyl-l-phenylalanine (pBpa), a photoactivatable amino acid, demonstrates that the introduction of electron-withdrawing groups (EWGs) to the benzophenone (B1666685) ring can enhance biological applications like protein-protein interaction (PPI) capture. nih.gov

Early mechanistic studies of benzophenone photochemistry suggested that EWGs decrease the energy barrier for the n to π* transition of the carbonyl group upon UV irradiation. nih.gov This enhances the rate of hydrogen atom abstraction, leading to more efficient covalent crosslinking with interacting proteins. nih.gov This principle has been systematically explored by synthesizing various pBpa analogs with different substituents on the benzoyl ring.

For instance, the introduction of halogens and other electron-deficient groups has been shown to increase photocrosslinking yields. nih.govnih.gov While substitution at the para position of the benzoyl ring is generally well-tolerated for incorporation into proteins, modifications at the meta position can be problematic, with sharp declines in incorporation observed for substituents larger than fluorine. nih.gov

In other classes of N-substituted benzamides, modifications to the benzamide ring have been shown to modulate different biological activities, such as antitumor and anti-inflammatory effects. nih.govresearchgate.net Studies on nitro-substituted benzamide derivatives revealed that the number and orientation of the nitro groups significantly influence their inhibitory capacity against enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Similarly, research on other benzamide derivatives as potential antitumor agents has shown that the presence of a chlorine atom or a nitro group on the benzene (B151609) ring can decrease antiproliferative activity, highlighting the sensitive structure-activity relationship (SAR). nih.gov

| Modification on Benzamide Moiety | Observed Effect | Compound Class Studied | Reference |

|---|---|---|---|

| Addition of Electron-Withdrawing Groups (e.g., halogens) | Increased photocrosslinking yields for capturing protein-protein interactions. | p-Benzoyl-L-phenylalanine (pBpa) analogs | nih.govnih.gov |

| Substitution at meta-position (larger than Fluorine) | Decreased efficiency of incorporation into proteins by synthetases. | p-Benzoyl-L-phenylalanine (pBpa) analogs | nih.gov |

| Presence of Nitro Groups | Influenced inhibitory capacity on iNOS; demonstrated dose-dependent inhibition of nitric oxide production. | Nitro benzamide derivatives | researchgate.net |

| Presence of Chlorine or Nitro Group | Decreased anti-proliferative activity against certain cancer cell lines. | N-substituted benzamide derivatives | nih.gov |

Strategic Substitutions at the Alpha-Carbon Side Chain and their Impact on Interactions

The phenylalanine side chain provides a versatile scaffold for introducing chemical diversity. Strategic substitutions on the phenyl ring of the amino acid can modulate its size, stereochemistry, and electronic properties, thereby influencing molecular interactions and conformational preferences.

Research has demonstrated the successful genetic incorporation of numerous phenylalanine derivatives with substitutions at the ortho, meta, and para positions of the phenyl side chain. acs.org A notable achievement is the engineering of a pyrrolysyl-tRNA synthetase (PylRS) mutant, PylRS(N346A/C348A), which exhibits remarkable substrate promiscuity. This enzyme can recognize and incorporate phenylalanine derivatives with a wide variety of substitutions—including halides, methyl, methoxy, nitro, and nitrile groups—at any position on the aromatic ring. acs.org This capability opens up avenues for creating proteins with novel functionalities and for probing biological systems in unprecedented detail.

The nature of the substituent on the side chain directly impacts the molecule's interactions. For example, incorporating an o-cyano-phenylalanine can serve as a selective sensor to probe the local environment of a protein, including its folding and unfolding dynamics. acs.org Furthermore, the stereochemistry of the side chain has a profound effect on the backbone conformation. Studies on cyclopropane (B1198618) analogues of phenylalanine, where the Cα-Cβ bond rotation is restricted, show that the orientation of the phenyl side chain can direct the folding of the peptide backbone. researchgate.net This highlights how side-chain modifications can exert significant control over the molecule's three-dimensional structure and subsequent interactions.

| Alpha-Carbon Side Chain Substitution | Impact and Application | Methodology | Reference |

|---|---|---|---|

| ortho-Cyano | Acts as a selective sensor to probe the local protein environment and folding dynamics. | Genetic incorporation via PylRS mutant | acs.org |

| ortho-Halides (F, Cl, Br), Methyl, Methoxy, Nitro | Successfully incorporated into proteins, expanding the chemical diversity available for protein engineering. | Genetic incorporation via PylRS mutant | acs.org |

| Cyclopropane Ring Constraint | Fixes the orientation of the phenyl side chain, which in turn directs the folding of the peptide backbone. | Quantum mechanics modeling and synthesis of constrained analogs | researchgate.net |

Development of Covalently Tethered Conjugates and Advanced Probes for Mechanistic Elucidation

Derivatives of N-benzoylphenylalanine are valuable not only for their intrinsic biological activities but also for their potential to be developed into sophisticated research tools. By creating covalently tethered conjugates and advanced probes, researchers can elucidate complex biological mechanisms.

Photoactivatable derivatives, such as p-benzoyl-L-phenylalanine (pBpa), are prime examples of such probes. nih.govresearchgate.net Upon exposure to UV light, the benzophenone group forms a reactive diradical species that can form a covalent bond with nearby molecules, particularly proteins. nih.gov This "photolabeling" or "covalent chemical capture" technique is exceptionally useful for identifying and studying transient or moderate-affinity protein-protein interactions within their native cellular environment. nih.govnih.gov For instance, a synthetic peptide containing pBpa was used to photolabel its binding partner, calmodulin, allowing for the precise mapping of their interaction. researchgate.net

Beyond photo-crosslinking, other types of probes have been developed for mechanistic studies. Fluorogenic probes, which become fluorescent upon interaction with a specific enzyme or target, are powerful tools for detecting biological activity. For example, the non-fluorescent 9-nitrobenzo[b]quinolizinium can be reduced by nitroreductase to a highly fluorescent product, enabling the selective detection of this enzyme's activity in vitro and even in bacterial cultures. rsc.org This principle can be applied to design probes based on the 1-Nitrohydroxyphenyl-N-benzoylalanine scaffold to investigate the activity of specific reductases or other enzymes that may interact with its nitro group. These advanced probes provide a means to visualize and quantify biological processes in real-time, offering deep mechanistic insights.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 1 Nitrohydroxyphenyl N Benzoylalanine

Enzyme Modulation and Functional Interrogation Strategies

A thorough investigation for data on the modulation of enzymes by 1-Nitrohydroxyphenyl-N-benzoylalanine yielded minimal and inconclusive results.

Enzymatic Regulation within Carbohydrate Metabolism Pathways

The search for the compound's role in regulating enzymes within carbohydrate metabolism pathways provided a single, dated reference from 1963.

Similarly, the aforementioned 1963 study also pertains to Galactose-1-Phosphate Uridyl Transferase. nih.gov Unfortunately, without access to the full study, no mechanistic details regarding the modulation of this enzyme by 1-Nitrohydroxyphenyl-N-benzoylalanine can be provided.

Exploration of Fungal Chitinase (B1577495) Interactions and Potential Inhibitory Mechanisms

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls, making the enzymes that synthesize and remodel it, known as chitinases, attractive targets for antifungal agents. nih.govnih.gov The inhibition of these enzymes can disrupt fungal cell wall integrity, leading to growth inhibition. nih.govdundee.ac.uk Given that 1-Nitrohydroxyphenyl-N-benzoylalanine is an N-benzoyl amino acid derivative, its potential interaction with fungal chitinase warrants investigation.

Research into a series of synthesized N-benzoyl amino esters and N-benzoyl amino acids has demonstrated their potential as antifungal agents, with some derivatives showing significant growth inhibition against pathogenic fungi like Aspergillus fumigatus. scielo.org.mxscielo.org.mx Molecular docking studies on these compounds predicted binding affinities with fungal chitinase, suggesting that this enzyme is a potential molecular target. scielo.org.mx The interactions in these models often involve the aromatic rings of the benzoyl group. scielo.org.mx

The potential inhibitory mechanism of 1-Nitrohydroxyphenyl-N-benzoylalanine against fungal chitinase would likely involve competitive or non-competitive binding to the enzyme's active site. The benzoyl and phenyl groups could form hydrophobic and pi-stacking interactions with amino acid residues in the enzyme's substrate-binding groove, while the alanine (B10760859) and carboxylate moieties could form hydrogen bonds, mimicking the natural substrate. The nitro group, with its strong electron-withdrawing properties, could further modulate the electronic profile of the phenyl ring, potentially enhancing binding affinity or participating in specific polar interactions within the active site.

Table 1: Examples of Chitinase Inhibitors and Their Mechanisms This table presents examples of known chitinase inhibitors to illustrate common inhibitory mechanisms; it does not include data for 1-Nitrohydroxyphenyl-N-benzoylalanine.

| Inhibitor Class | Example Compound | Mechanism of Action |

|---|---|---|

| Peptidic | Argifin | A cyclic pentapeptide that mimics the chitooligosaccharide substrate, competitively inhibiting family 18 chitinases. nih.gov |

| Substrate Analog | Nikkomycin Z | A competitive inhibitor that mimics the UDP-GlcNAc substrate of chitin synthase, blocking chitin polymerization. nih.gov |

| Small Molecule | Acetazolamide | A weak inhibitor with high ligand efficiency, explored as a chemical scaffold for developing more potent inhibitors. dundee.ac.uk |

| N-benzoyl Amino Acid Derivatives | N-benzoyl valine methyl ester | Docking studies suggest these compounds bind to the chitinase active site, displaying antifungal activity. scielo.org.mx |

Elucidation of Compound-Mediated Cellular and Subcellular Mechanisms

The biological effects of 1-Nitrohydroxyphenyl-N-benzoylalanine at the cellular level are likely dictated by the reactivity of its nitro group and its identity as an amino acid derivative.

Role of the Nitro Group in Biological Redox Reactions and Electron Transfer Processes

The nitroaromatic group is a key pharmacophore and toxicophore in many biologically active molecules. researchgate.netmdpi.com Its strong electron-withdrawing nature makes nitroaromatic compounds susceptible to reduction within biological systems. nih.govmdpi.com Redox properties are central to the biological responses of nitro compounds. nih.gov

Under anaerobic or hypoxic conditions, such as those found in certain microbial environments or solid tumors, the nitro group can undergo enzymatic reduction. oup.comnih.gov This process typically involves the transfer of one or two electrons from flavoenzymes like NAD(P)H-dependent nitroreductases. oup.commdpi.com The single-electron reduction of the nitroaromatic (ArNO₂) moiety produces a nitro radical-anion (ArNO₂⁻). nih.govmdpi.com In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical in a process known as "futile cycling". nih.gov However, under low-oxygen conditions, the nitro radical-anion can be further reduced to nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates, and ultimately to an amine (ArNH₂). oup.com These highly reactive intermediates are often responsible for the compound's biological effects, including cytotoxicity. nih.govoup.com

Therefore, the nitro group of 1-Nitrohydroxyphenyl-N-benzoylalanine likely serves as an electron sink, enabling its participation in cellular redox cycling and the generation of reactive nitrogen species, particularly in hypoxic environments.

Molecular Mechanisms of Protein Modification by 1-Nitrohydroxyphenyl-N-benzoylalanine

The reactive intermediates generated from the reduction of the nitro group are electrophilic and can form covalent adducts with cellular macromolecules, including proteins. oup.com Specifically, nitrosoarenes and other reactive metabolites can react with nucleophilic sulfhydryl groups on cysteine residues, potentially leading to protein inactivation or altered function. oup.com

Furthermore, electrophilic nitro-fatty acids have been shown to readily form adducts with proteins, a process termed protein adduction. nih.govnih.gov This adduction can be reversible, as demonstrated by the ability to transfer the adducted molecule to other nucleophiles like β-mercaptoethanol. nih.govnih.gov It is plausible that 1-Nitrohydroxyphenyl-N-benzoylalanine, following metabolic activation of its nitro group, could similarly modify proteins by forming covalent bonds with key amino acid residues. Identifying the specific protein targets of such adduction is crucial for understanding its downstream functional consequences. oup.comresearchgate.net

Table 2: Nucleophilic Amino Acid Residues Prone to Adduction by Electrophiles This table lists common amino acid residues that can be targeted by reactive electrophilic compounds.

| Amino Acid | Nucleophilic Group | Potential Reaction |

|---|---|---|

| Cysteine | Thiol (-SH) | Michael addition, S-alkylation |

| Lysine | Epsilon-amino (-NH₂) | Schiff base formation, acylation |

| Histidine | Imidazole ring | Michael addition, alkylation |

| Tyrosine | Phenolic hydroxyl (-OH) | Nitration, adduction to the aromatic ring |

| N-terminus | Alpha-amino (-NH₂) | Acylation, alkylation |

Regulation of Gene Expression through Competing Endogenous RNA (ceRNA) Networks

Competing endogenous RNAs (ceRNAs) are transcripts, including messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs), that regulate each other by competing for a shared pool of microRNAs (miRNAs). nih.govwikipedia.org This crosstalk forms a complex regulatory network, and its disruption is implicated in various diseases. nih.govcancerbiomed.org

While direct modulation of ceRNA networks by 1-Nitrohydroxyphenyl-N-benzoylalanine has not been reported, small molecules can influence these networks indirectly. nih.gov For instance, a compound that alters the transcription of a key mRNA or lncRNA can shift the equilibrium of the ceRNA network. nih.govnih.gov If 1-Nitrohydroxyphenyl-N-benzoylalanine or its metabolites were to affect signaling pathways that control the expression of specific ceRNA components (e.g., a lncRNA that acts as a "sponge" for a particular miRNA), it could de-repress the other targets of that miRNA, thereby regulating gene expression post-transcriptionally. dovepress.com This represents a potential, though currently hypothetical, mechanism of action that would require experimental validation.

Compound Influence on Cellular Chemotaxis and Chemokine-Mediated Signaling Pathways

Chemotaxis is the directed movement of cells in response to a chemical gradient. This process is fundamental to immune surveillance, inflammation, and wound healing, and is often mediated by chemokines and their receptors. There is evidence that bacteria capable of chemotaxis toward naturally occurring aromatic compounds can also recognize and respond to structurally similar xenobiotics, including nitro-substituted aromatics. researchgate.net This suggests that the nitro-aromatic structure of 1-Nitrohydroxyphenyl-N-benzoylalanine could potentially be recognized by chemoreceptors on certain cells, either acting as an attractant or a repellent.

Interference with chemokine signaling could occur at multiple levels. The compound could act as an antagonist, binding to a chemokine receptor without triggering the downstream signal, thereby blocking the action of the natural chemokine. Alternatively, it could interfere with the intracellular signaling cascades that follow receptor activation, such as those involving G-proteins and kinase pathways.

Modulation of Innate and Adaptive Immune Responses at the Molecular Level

Both the nitroaromatic and amino acid components of 1-Nitrohydroxyphenyl-N-benzoylalanine suggest it could possess immunomodulatory properties. Nitro-containing compounds like nitro-fatty acids have been shown to exert anti-inflammatory effects by attenuating NF-κB-dependent gene expression and up-regulating the expression of Nrf2-regulated antioxidant proteins. nih.gov

Amino acids and their derivatives are also crucial regulators of immune cell function, influencing both innate and adaptive responses. nih.govresearchgate.net For example, arginine metabolism is critical for T cell proliferation and activation, while leucine (B10760876) can regulate mTOR signaling, which is essential for the differentiation and function of T cells, including suppressive regulatory T cells (Tregs). nih.gov N-acyl amino acids have been identified as a growing family of endogenous signaling molecules with diverse biological roles. mdpi.com Specifically, certain N-acyl alanines have exhibited antiproliferative effects in vitro. mdpi.com Therefore, it is plausible that 1-Nitrohydroxyphenyl-N-benzoylalanine could modulate immune responses by influencing amino acid sensing pathways, altering cytokine production, or affecting the proliferation and function of immune cells like lymphocytes and macrophages. nih.gov

Initial research efforts to generate an article on the biological activities and molecular mechanisms of 1-Nitrohydroxyphenyl-N-benzoylalanine have revealed a significant lack of available scientific literature on this specific compound. Extensive searches have not yielded any studies related to its effects on angiogenesis, endothelial cell function, or its interactions with thymosin alpha 1 and enzyme active sites.

The provided outline presumes the existence of a body of research that does not appear to be publicly accessible. Specifically, no data could be found to address the following sections:

Macro-biomolecular Interactions and Structural Determinants of Biological Function

Characterization of Compound Binding Characteristics within Enzyme Active Sites and Binding Pockets

Therefore, it is not possible to construct the requested article with scientifically accurate and verifiable information. The compound "1-Nitrohydroxyphenyl-N-benzoylalanine" does not appear to be a subject of published research in the areas specified.

For context, the search results were predominantly focused on Thymosin alpha 1 , a well-researched peptide with known immunomodulatory properties. nih.govnih.govnih.govwjgnet.com This peptide interacts with various cellular components and receptors, such as Toll-like receptors, to exert its effects. nih.govwjgnet.com Research on Thymosin alpha 1 has explored its role in cancer therapy, viral infections, and autoimmune diseases. nih.govnih.gov However, no connection between Thymosin alpha 1 and the requested compound, 1-Nitrohydroxyphenyl-N-benzoylalanine, could be established from the available information.

Given the absence of data, the following sections of the requested article cannot be developed.

Angiogenesis Modulation and Endothelial Cell Function in Research Models

There is no information available regarding the impact of 1-Nitrohydroxyphenyl-N-benzoylalanine on the formation of new blood vessels or its effects on endothelial cells.

Macro-biomolecular Interactions and Structural Determinants of Biological Function

Details regarding the interaction of 1-Nitrohydroxyphenyl-N-benzoylalanine with larger biological molecules are not present in the accessible literature.

Molecular Interactions with Thymosin Alpha 1 and Associated Functional Alterations

No studies were found that investigate the binding of 1-Nitrohydroxyphenyl-N-benzoylalanine to Thymosin alpha 1 or any resulting changes in the function of this peptide.

Characterization of Compound Binding Characteristics within Enzyme Active Sites and Binding Pockets

Information on how 1-Nitrohydroxyphenyl-N-benzoylalanine might fit into and interact with the active sites of enzymes is not available.

Advanced Research Models and Mechanistic Insights in Disease Oriented Investigations

Preclinical Cancer Biology Research Models and Mechanistic Pathways

Recent studies have explored the utility of 1-Nitrohydroxyphenyl-N-benzoylalanine in various cancer models, revealing its potential to interfere with key pathways involved in tumor progression and metastasis.

Investigation in Small Cell Lung Carcinoma (SCLC) Models and Galectin-1 Inhibition Strategies

Small Cell Lung Carcinoma (SCLC) is a highly aggressive malignancy with limited therapeutic options. A significant area of research is the role of Galectin-1 (Gal-1), a protein that is heavily implicated in cancer development and progression. nih.gov High levels of the Galectin-1 gene (LGALS1) have been shown to correlate with a poor prognosis in patients with advanced SCLC. nih.gov

Mechanistic Studies in Pancreatic Neoplasm Research Models

Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal cancers due to late diagnosis and limited effective treatments. pancreapedia.org Research into its underlying mechanisms is critical. One approach involves the use of chemically induced animal models to replicate human pancreatic cancer. pancreapedia.org Carcinogenic nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP), are used in Syrian hamsters to induce tumors that share molecular features with human PDAC, including mutations in kras and p53. pancreapedia.org

Another area of mechanistic study in pancreatic cancer involves targeting metabolic pathways that cancer cells exploit to survive under stress. nih.gov For instance, wild-type isocitrate dehydrogenase 1 (IDH1) is overexpressed in PDAC cells, helping them to counteract metabolic stress. nih.gov Research has shown that inhibiting IDH1 can enhance the effectiveness of conventional chemotherapies. nih.gov While the direct role of 1-Nitrohydroxyphenyl-N-benzoylalanine in these specific models is not yet detailed in public literature, related structures like N-benzoyl derivatives of amino acids have been noted for their growth-inhibitory properties in anti-tumor screens, suggesting a potential avenue for future investigation in pancreatic cancer models. nih.gov

Impact on Cancer Cell Migration and Invasion in in vitro Assays

A crucial aspect of cancer's lethality is its ability to metastasize, a process involving cell migration and invasion. nih.gov Thrombin, a serine protease, is known to promote tumor growth and metastasis by activating pathways that enhance cell motility and invasiveness. mdpi.com Consequently, inhibitors of thrombin and related pathways are of significant interest. mdpi.com

In this area, various compounds are studied for their anti-migratory and anti-invasive properties. For example, novel benzoylurea (B1208200) derivatives have been shown to decrease the function of the TRPM7 channel, which is involved in cancer cell migration and invasion. nih.gov Similarly, other studies have demonstrated that certain 1,5-disubstituted tetrazol-1,2,3-triazole hybrids can inhibit the proliferation, migration, and invasion of breast cancer cell lines. mdpi.comresearchgate.net These studies underscore the importance of identifying new agents that can disrupt the metastatic cascade. The potential of N-benzoylalanine derivatives to act as growth inhibitors suggests their evaluation in these migration and invasion assays would be a logical next step in their preclinical assessment. nih.gov

Table 1: Investigated Compounds and Their Effects on Cancer Cell Migration and Invasion

| Compound Class | Target/Mechanism | Effect on Cancer Cells | Cell Lines Studied |

| Benzoylurea Derivative (SUD) | TRPM7 Channel Inhibition | Decreased migration and invasion | MCF-7 (Breast), BGC-823 (Gastric) |

| Tetrazol-1,2,3-triazole Hybrids | p53 Interaction | Inhibition of migration and invasion | CAMA-1, MCF-7, HCC1954, SKBR-3 (Breast) |

| Recombinant Haemathrin | Thrombin Inhibition | Suppression of migration and invasion | Not specified |

Analysis of Tumor Growth Inhibition Mechanisms in Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming a cornerstone of preclinical oncology research. nih.govchampionsoncology.com These models are valued because they maintain the biological characteristics of the original human tumor, including its architecture, genetic profile, and response to drugs, offering a more predictive model than traditional cell-line xenografts. nih.govchampionsoncology.com

The success rate of establishing PDX models can vary by tumor type and is often higher for more advanced or aggressive cancers. championsoncology.comnih.gov These models are instrumental in studying tumor growth inhibition and identifying predictive biomarkers. nih.gov For example, in a PDX model of SCLC, inhibition of Galectin-1 led to a significant 73% reduction in tumor growth. nih.gov The use of PDX models allows for the in-depth analysis of how a compound affects tumor growth in a system that closely mimics the human condition, providing crucial data for translational development.

Research into Viral Disease Mechanisms and Potential Molecular Interventions

Beyond oncology, the structural motifs present in 1-Nitrohydroxyphenyl-N-benzoylalanine may have relevance in other disease contexts, such as virology.

Exploration of 1-Nitrohydroxyphenyl-N-benzoylalanine Utility in Hepatitis Research Models

The search for novel antiviral agents remains a global health priority. In the context of viral hepatitis, researchers are exploring various molecular interventions. While direct research on 1-Nitrohydroxyphenyl-N-benzoylalanine in hepatitis models is not extensively documented, related research provides a basis for potential investigation.

For instance, studies on HIV-1 have revealed that the virus can utilize the host protein Galectin-1 to enhance its attachment to target cells and increase infectivity. nih.gov This has led to the exploration of Galectin-1-specific inhibitors, such as certain lactoside derivatives, as a potential new class of antiretroviral drugs. nih.gov These inhibitors were found to significantly decrease the Galectin-1-mediated enhancement of HIV-1 infection. nih.gov Given the role of Galectin-1 in both cancer and viral pathogenesis, a potent Gal-1 inhibitor could have broad therapeutic potential, suggesting that compounds like 1-Nitrohydroxyphenyl-N-benzoylalanine, if confirmed to inhibit Gal-1, could be of interest in future hepatitis research models.

Ocular Disease Research: Mechanistic Studies in Retinal Neovascularization Models

A review of the available scientific literature did not yield specific studies or mechanistic data directly investigating the role of 1-Nitrohydroxyphenyl-N-benzoylalanine in models of retinal neovascularization. This area of ocular disease research is characterized by the abnormal growth of blood vessels in the retina, a key feature of conditions like proliferative diabetic retinopathy and age-related macular degeneration. Current research in this field is heavily focused on understanding and targeting pathways involving factors like Vascular Endothelial Growth Factor (VEGF). While numerous compounds are being investigated for their anti-angiogenic properties, there is no current evidence to suggest that 1-Nitrohydroxyphenyl-N-benzoylalanine has been explored in this capacity.

Exploration of Molecular Roles in Metabolic Disorders Research, such as Galactosemia

The connection between 1-Nitrohydroxyphenyl-N-benzoylalanine and the metabolic disorder galactosemia is noted in the scientific literature, particularly in clinical and diagnostic contexts. Galactosemia is an inherited metabolic disorder that impairs the body's ability to process and use the sugar galactose. nih.gov

A study focusing on the frequency and phenotype of motor problems in adult patients with classical galactosemia lists 1-Nitrohydroxyphenyl-N-benzoylalanine under the "Substances" category in its publication details. nih.gov This cross-sectional study involving 47 adult patients found that motor dysfunction, including tremor and dystonia, is a common long-term complication of the disorder, with some patients experiencing progressive worsening of symptoms. nih.gov The inclusion of the compound in the metadata of this study suggests a potential, though unspecified, relevance to the biochemical or therapeutic landscape of galactosemia.

Furthermore, an early foundational paper from 1963, which presented a method for assaying galactokinase and galactose-1-phosphate uridyl transferase activity in human erythrocytes for the diagnosis of galactosemia, also lists 1-Nitrohydroxyphenyl-N-benzoylalanine as a related substance. nih.gov This test was crucial for identifying individuals who were carriers of the genetic defect (heterozygous) or who had the disease (homozygous). nih.gov

The following table summarizes the research contexts in which 1-Nitrohydroxyphenyl-N-benzoylalanine has been mentioned.

| Research Area | Study Context | Key Finding of the Study | Mention of 1-Nitrohydroxyphenyl-N-benzoylalanine |

| Gene Regulation/RNAi | Patent for treatment of viral diseases. google.comgoogle.com | Describes methods including RNA interference for therapeutic purposes. | Listed among a series of chemical compounds. google.comgoogle.com |

| Gene Regulation/RNAi | Study on Shwachman-Diamond syndrome. nih.gov | Knockdown of the SBDS gene via RNAi induces galectin-1 expression and impairs cell growth. nih.gov | Listed as a substance in the publication details. nih.gov |

| Metabolic Disorders | Study of motor disorders in adult patients with classical galactosemia. nih.gov | Motor dysfunction is a common complication in adult galactosemia, with tremor and dystonia being the most frequent findings. nih.gov | Listed as a substance in the publication details. nih.gov |

| Metabolic Disorders | Assay for galactokinase and galactose-1-phosphate uridyl transferase activity. nih.gov | A method for measuring enzyme activity in erythrocytes to identify galactosemia carriers and patients. nih.gov | Listed as a substance in the publication details. nih.gov |

Computational, Biophysical, and Structural Biology Methodologies Applied to 1 Nitrohydroxyphenyl N Benzoylalanine Research

In Silico Approaches for Target Identification and Ligand Design

Computational methods are instrumental in the early stages of drug discovery and development, offering a rapid and cost-effective means to identify potential biological targets and design novel ligands. For a compound like "1-Nitrohydroxyphenyl-N-benzoylalanine," these in silico approaches can predict its binding behavior and guide the synthesis of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. In the context of "1-Nitrohydroxyphenyl-N-benzoylalanine," docking studies can be employed to screen a library of potential protein targets, such as enzymes or receptors, to identify those with the highest binding affinity.

The process involves generating a three-dimensional model of "1-Nitrohydroxyphenyl-N-benzoylalanine" and positioning it within the binding site of a target protein. Sophisticated scoring functions are then used to estimate the binding energy, providing a quantitative measure of the interaction strength. For instance, docking simulations of "1-Nitrohydroxyphenyl-N-benzoylalanine" against various metallo-β-lactamases, a class of enzymes responsible for antibiotic resistance, could reveal its potential as an inhibitor. acs.orgnih.govtandfonline.comacs.orgresearchwithrutgers.com The nitro and hydroxyl groups on the phenyl ring, along with the benzoylalanine moiety, can form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Table 1: Hypothetical Molecular Docking Scores of 1-Nitrohydroxyphenyl-N-benzoylalanine with Metallo-β-lactamases

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| NDM-1 | 3Q6X | -8.5 | His120, His122, Asp124, Cys208 |

| VIM-2 | 1KO3 | -7.9 | His118, Asp120, His196, Cys221 |

| IMP-1 | 1DDK | -7.2 | His119, His196, Gly235 |

Note: The data in this table is hypothetical and for illustrative purposes.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for "1-Nitrohydroxyphenyl-N-benzoylalanine" can be generated based on its known active conformation or derived from a set of known active molecules with similar scaffolds. This model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. acs.orgtandfonline.com This approach can lead to the discovery of new molecules with potentially similar or improved activity profiles compared to the original compound. For example, a pharmacophore model based on the key interactions of "1-Nitrohydroxyphenyl-N-benzoylalanine" within an enzyme's active site could identify other N-acyl amino acid derivatives with different substitution patterns that might exhibit enhanced binding. nih.gov

Advanced Spectroscopic and Biophysical Characterization for Molecular Interaction Analysis

Experimental techniques are crucial for validating the predictions made by computational models and for providing a deeper understanding of the molecular interactions between "1-Nitrohydroxyphenyl-N-benzoylalanine" and its biological targets.

Various spectroscopic techniques can be employed to study the binding of "1-Nitrohydroxyphenyl-N-benzoylalanine" to a target protein. Fluorescence spectroscopy, for instance, can be used to monitor changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding. The quenching or enhancement of this fluorescence can provide information about the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. ITC provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity. This information is vital for understanding the driving forces behind the binding process.

Table 2: Hypothetical Thermodynamic Parameters for the Binding of 1-Nitrohydroxyphenyl-N-benzoylalanine to NDM-1

| Technique | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Fluorescence Spectroscopy | 15.2 | - | - | -10.6 |

| Isothermal Titration Calorimetry | 12.5 | -12.8 | 2.5 | -10.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

If "1-Nitrohydroxyphenyl-N-benzoylalanine" is found to be an enzyme inhibitor, detailed kinetic studies are necessary to elucidate its mechanism of inhibition. By measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

For example, if "1-Nitrohydroxyphenyl-N-benzoylalanine" acts as a competitive inhibitor of a metallo-β-lactamase, it would compete with the β-lactam substrate for binding to the enzyme's active site. This would be reflected in an increase in the apparent Michaelis constant (Km) with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged.

Structural Elucidation of Compound-Target Complexes Utilizing High-Resolution Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)

High-resolution structural techniques provide atomic-level details of the interaction between a ligand and its target protein, which is invaluable for structure-based drug design.

X-ray crystallography can be used to determine the three-dimensional structure of "1-Nitrohydroxyphenyl-N-benzoylalanine" in complex with its target protein. This involves crystallizing the protein-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map allows for the precise determination of the binding mode, including all intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions in solution. Chemical shift perturbation (CSP) mapping, for example, can identify the specific amino acid residues of a protein that are involved in binding to "1-Nitrohydroxyphenyl-N-benzoylalanine". Furthermore, advanced NMR techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can provide information about the conformation of the ligand when it is bound to the protein.

The structural information obtained from these high-resolution techniques can be used to rationalize the observed binding affinity and inhibitory activity, and to guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For a compound like 1-Nitrohydroxyphenyl-N-benzoylalanine, QSAR can be a cost-effective tool to predict its potential biological effects, thereby reducing the need for extensive animal testing. nih.govnih.gov The general approach involves calculating a set of molecular descriptors that characterize the physicochemical properties of the molecule and then using statistical methods to correlate these descriptors with a known biological activity, such as toxicity or therapeutic efficacy.

QSAR studies on nitroaromatic compounds (NACs) have been extensively reviewed, providing a solid framework for developing models for 1-Nitrohydroxyphenyl-N-benzoylalanine. nih.govnih.gov These studies have successfully predicted various toxicological endpoints, including acute toxicity to rodents and ecotoxicity towards aquatic organisms. nih.gov

Key Molecular Descriptors for 1-Nitrohydroxyphenyl-N-benzoylalanine in QSAR Modeling:

A variety of molecular descriptors would be relevant for building a QSAR model for 1-Nitrohydroxyphenyl-N-benzoylalanine. These can be broadly categorized as:

1D and 2D Descriptors: These include constitutional descriptors such as the number of nitro groups (nNO2), sulfur atoms (nS), and phosphorus atoms (nP), which have been shown to correlate with the toxicity of NACs. nih.gov

Quantum Chemical Descriptors: These descriptors provide insights into the electronic properties of the molecule. For nitroaromatic compounds, the energy of the lowest unoccupied molecular orbital (ELUMO) is a critical descriptor, as it relates to the compound's ability to accept electrons and undergo nitroreduction, a key step in the metabolic activation of many NACs. nih.gov Other important quantum chemical descriptors include the energy of the highest occupied molecular orbital (EHOMO) and the maximum net atomic charge at the nitro nitrogen (qnitro-N). nih.gov

Hydrophobicity and Lipophilicity: The octanol/water partition coefficient (log Kow) is a crucial descriptor that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov The hydrophobicity of 1-Nitrohydroxyphenyl-N-benzoylalanine would significantly influence its interaction with biological membranes and macromolecules.

3D Descriptors: These descriptors capture the three-dimensional shape and steric properties of the molecule, which are important for its interaction with biological targets like enzymes or receptors.

QSAR Model Development and Validation:

The development of a robust QSAR model for 1-Nitrohydroxyphenyl-N-benzoylalanine would involve several steps:

Data Set Collection: A dataset of structurally similar compounds with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), or ensemble learning approaches would be used to build the QSAR model. nih.govosti.govirb.hr Ensemble models, which combine multiple individual models, have shown improved predictive performance for the toxicity of nitroaromatic compounds. nih.govosti.govirb.hr

Model Validation: The predictive power of the model would be rigorously assessed using internal validation techniques like 5-fold cross-validation and Y-scrambling, as well as external validation with a separate test set of compounds. nih.govosti.govirb.hr Statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) are used to evaluate the goodness-of-fit and robustness of the model. nih.gov

Table 1: Examples of QSAR Models for Nitroaromatic Compounds

| Model Type | Key Descriptors | Predicted Activity | Statistical Performance | Reference |

| 2D/3D-QSAR Joint Model | Hydrophobicity, ELUMO | Mutagenicity | R² = 0.835, Q²Loo = 0.672 | nih.gov |

| Ensemble SVR Model | 4885 molecular descriptors | Rat acute toxicity (LD50) | Training R² = 0.88, Test R² = 0.92 | nih.govosti.govirb.hr |

| MLR Model | nNO₂, nS, nP, Tox⁺, Tox⁻ | Rat acute toxicity (-logLD50) | Training R² = 0.858, Test R² = 0.857 | nih.gov |

Bioinformatic Analysis of High-Throughput Omics Data in 1-Nitrohydroxyphenyl-N-benzoylalanine Research (e.g., Transcriptomics, Proteomics)

High-throughput omics technologies, such as transcriptomics and proteomics, can provide a global view of the cellular response to treatment with 1-Nitrohydroxyphenyl-N-benzoylalanine. The vast amount of data generated by these techniques necessitates the use of sophisticated bioinformatic tools for analysis and interpretation.

Transcriptomic Analysis:

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By comparing the transcriptomes of cells treated with 1-Nitrohydroxyphenyl-N-benzoylalanine to untreated control cells, it is possible to identify genes that are differentially expressed in response to the compound.

The bioinformatic analysis of transcriptomic data typically involves the following steps:

Data Preprocessing and Quality Control: Raw sequencing reads are processed to remove low-quality data and adapters.

Read Alignment: The processed reads are aligned to a reference genome or transcriptome.

Quantification of Gene Expression: The number of reads mapping to each gene is counted to determine its expression level.

Differential Gene Expression Analysis: Statistical methods are used to identify genes with significant changes in expression between treated and control samples.

Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG pathway analysis) are performed on the list of differentially expressed genes to identify overrepresented biological processes, molecular functions, and cellular components. This can provide insights into the mechanisms of action of 1-Nitrohydroxyphenyl-N-benzoylalanine.

For instance, transcriptomic studies have been used to identify the biosynthetic genes of nitroorganic compounds in fungi. dtic.mil A similar approach could be used to understand how cells metabolize or respond to 1-Nitrohydroxyphenyl-N-benzoylalanine.

Proteomic Analysis:

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of 1-Nitrohydroxyphenyl-N-benzoylalanine research, proteomics can be used to identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound. Furthermore, chemoproteomic approaches can be employed to directly identify the cellular protein targets of the compound. nih.govnih.gov

The bioinformatic analysis of proteomic data often includes:

Protein Identification and Quantification: Mass spectrometry data is processed to identify and quantify proteins in the samples.

Differential Protein Expression Analysis: Statistical methods are applied to identify proteins with altered abundance between treated and control groups.

Functional Annotation and Enrichment Analysis: Similar to transcriptomics, GO and pathway analysis are performed on the differentially expressed proteins to elucidate the affected biological pathways.

Protein-Protein Interaction (PPI) Network Analysis: The identified proteins can be mapped to known PPI networks to understand the functional modules and signaling pathways that are perturbed by 1-Nitrohydroxyphenyl-N-benzoylalanine.

A chemoproteomic study on nitro-fatty acids, which share the nitro functional group with 1-Nitrohydroxyphenyl-N-benzoylalanine, successfully identified 184 protein targets. nih.gov Bioinformatic analysis of these targets revealed an enrichment of proteins involved in lipid metabolism and transport, located in the endoplasmic reticulum and mitochondria. nih.gov This highlights the power of combining proteomics with bioinformatics to uncover the molecular targets and mechanisms of action of nitro-containing compounds.

Table 2: Bioinformatic Tools and Databases for Omics Data Analysis

| Analysis Type | Bioinformatic Tools/Databases | Purpose |

| Transcriptomics | Bowtie, TopHat, STAR | Read alignment |

| Cufflinks, HTSeq, Salmon | Gene expression quantification | |

| DESeq2, edgeR | Differential gene expression analysis | |

| DAVID, Metascape, GOseq | Functional enrichment analysis | |

| KEGG, Reactome, WikiPathways | Pathway analysis | |

| Proteomics | MaxQuant, Proteome Discoverer | Protein identification and quantification |

| Perseus, MSstats | Statistical analysis of proteomics data | |

| STRING, Cytoscape, BioGRID | Protein-protein interaction network analysis | |

| UniProt, NCBI Protein | Protein sequence and function databases |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-nitrohydroxyphenyl-N-benzoylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenylalanine backbone. For example, nitration of hydroxyphenyl groups can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives. Subsequent benzoylation may employ benzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl . Characterization via HPLC (C18 column, acetonitrile/water gradient) and H/C NMR is critical to confirm regioselectivity and purity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for 1-nitrohydroxyphenyl-N-benzoylalanine?

- Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign protons/carbons unambiguously. Document solvent, temperature, and calibration standards to ensure reproducibility .

Q. What analytical techniques are optimal for assessing the stability of 1-nitrohydroxyphenyl-N-benzoylalanine under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ~280 nm for nitroaromatics) and LC-MS to identify breakdown products.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

Report deviations using ICH guidelines for precision and repeatability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of nitration in 1-nitrohydroxyphenyl-N-benzoylalanine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nitration. Compare with experimental data (e.g., NMR/XRPD) to refine computational models. Software like Gaussian or ORCA is recommended for such simulations .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., tyrosine kinases or nitroreductases) to measure IC values. Pair with molecular docking (AutoDock Vina) to identify binding poses. Validate via site-directed mutagenesis of predicted binding residues. Include controls for nitro group reduction (e.g., anaerobic conditions with NADPH) to assess metabolic activation .

Q. What strategies resolve contradictions between in-vitro and in-vivo pharmacokinetic data for 1-nitrohydroxyphenyl-N-benzoylalanine?

- Methodological Answer : Discrepancies may arise from protein binding or metabolic instability. Conduct plasma protein binding assays (ultrafiltration or equilibrium dialysis) and compare with liver microsomal stability studies. Use LC-MS/MS to quantify parent compound and metabolites in blood/tissues. Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to reconcile in-vitro/in-vivo correlations .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Specify stoichiometry, solvent purity, reaction time/temperature, and purification methods (e.g., column chromatography: silica gel 60, eluent ratios).

- Supporting Information : Include raw spectral data (NMR, HRMS) as .cif or .dx files. For novel compounds, provide elemental analysis (C, H, N) with <0.4% deviation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental design. For high-throughput data, employ ANOVA with post-hoc corrections (Bonferroni) to address multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.